1-(Malonylamino)cyclopropanecarboxylic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of MACC involves the conjugation of 1-aminocyclopropanecarboxylic acid (ACC) with a malonyl group. This conjugation forms the N-malonyl-ACC (MACC) compound .

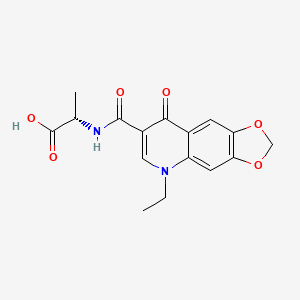

Molecular Structure Analysis

The molecular structure of MACC comprises a three-membered cyclopropane ring, to which the malonylamino group is attached. The malonylamino group consists of a malonyl (acetylacetic acid) moiety linked to the amino group of ACC .

Chemical Reactions Analysis

MACC is involved in the biosynthesis of ethylene, a plant hormone. It serves as an immediate precursor to ethylene. The enzymatic conversion of MACC to ethylene occurs via the action of ACC oxidase (also known as ethylene-forming enzyme) .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Ethylene Precursor Identification

1-(Malonylamino)cyclopropanecarboxylic acid (MACC) has been identified as a major conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. This was confirmed through studies on light-grown wheat leaves where administered labeled ACC primarily converted into MACC (Hoffman, Yang, & McKeon, 1982).

Quantification in Plant Tissues

A method for quantifying MACC in plant tissues has been developed, using [2,2,3,3-2H4]MACC as an internal standard for selected ion monitoring/isotope dilution quantitation in wheat seedlings and tomato leaves. This method offers a more accurate assessment of MACC's role in plant physiology compared to previous indirect assays (Clarke, Kalantari, & Smith, 1996).

Conversion to ACC in Plant Tissues

MACC can be converted back to ACC in plant tissues. This conversion ability, demonstrated in watercress stem sections and tobacco leaf discs, suggests that MACC, though a poor ethylene producer, is not merely a biologically inactive end product of ACC. The study indicates that high MACC levels can induce the capability to convert MACC to ACC, highlighting its potential role in ethylene biosynthesis (Jiao, Philosoph-Hadas, Su, & Yang, 1986).

Role in Water Stress Response

The formation of MACC from ACC is suggested to regulate ethylene production in plant tissues, acting as an indicator of water-stress history. This highlights MACC's potential role in understanding stress-induced ethylene production in plants (Kalantari, Smith, & Hall, 2000).

Uptake in Plant Cell Vacuoles

MACC is actively transported into vacuoles isolated from Catharanthus roseus cells, a process stimulated by MgATP. The study indicates that MACC accumulates in vacuoles against a concentration gradient, suggesting an important physiological role in withdrawing MACC and malonyl-d-amino acids generated under stress conditions from the cytosol (Bouzayen, Latché, Pech, & Marigo, 1989).

ACC N-Malonyltransferase Activity in Tomato Fruit

ACC can be converted to MACC by ACC N-malonyltransferase, an enzyme with developmental and tissue-specific patterns of expression in tomato fruit. This conversion plays a role in regulating ethylene production during fruit ripening (Martin & Saftner, 1995).

Mécanisme D'action

Propriétés

IUPAC Name |

1-[(2-carboxyacetyl)amino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5/c9-4(3-5(10)11)8-7(1-2-7)6(12)13/h1-3H2,(H,8,9)(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOQNNAWFUXKMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)O)NC(=O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001001312 | |

| Record name | 1-[(2-Carboxy-1-hydroxyethylidene)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-(Malonylamino)cyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

1-(Malonylamino)cyclopropanecarboxylic acid | |

CAS RN |

80550-27-2 | |

| Record name | 1-(Malonylamino)cyclopropane-1-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80550-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Malonylamino)cyclopropane-1-carboxylic cid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080550272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(2-Carboxy-1-hydroxyethylidene)amino]cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001001312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(MALONYLAMINO)CYCLOPROPANE-1-CARBOXYLIC CID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3JQP449QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(Malonylamino)cyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 160 °C | |

| Record name | 1-(Malonylamino)cyclopropanecarboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031700 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5'-Amino-[2,3'-bipyridin]-6'(1'H)-one](/img/structure/B3057356.png)

![Benzene, [[(2-bromo-2-propenyl)oxy]methyl]-](/img/structure/B3057357.png)

![9H-Fluoren-9-ol, 9-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057361.png)

![2'-Bromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B3057364.png)